molecular formula C19H21FN2O3S B2369273 1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946298-32-4

1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B2369273
CAS No.: 946298-32-4
M. Wt: 376.45
InChI Key: BMAYIDZZYJQMEC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Biological Activity

1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17_{17}H20_{20}FN1_{1}O2_{2}S
  • Molecular Weight : 325.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily associated with its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been suggested to modulate receptors associated with pain and inflammation, potentially providing analgesic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the tetrahydroquinoline class. For instance:

  • Study Findings : A derivative similar to the compound showed significant inhibition of breast cancer cell proliferation and induced apoptosis through oxidative stress mechanisms .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionEfficacy Observed
Breast CancerInduction of ROS; Notch-AKT inhibitionStrong inhibition

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it may reduce inflammation in autoimmune disease models by modulating immune cell activity.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceDisease ModelMechanism of ActionEfficacy Observed
Autoimmune DiseasesRORγt inverse agonismSignificant reduction in symptoms

Case Study 1: Treatment of Psoriasis

A case study demonstrated the effectiveness of a related compound in treating psoriasis through its action on Th17 cells. This suggests that our compound could potentially have similar applications due to structural similarities.

Case Study 2: Rheumatoid Arthritis

In a model for rheumatoid arthritis, administration of a tetrahydroquinoline derivative significantly improved symptoms without adverse effects after two weeks . This highlights the potential for clinical applications in chronic inflammatory conditions.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-19(23)22-11-3-4-15-7-10-17(12-18(15)22)21-26(24,25)13-14-5-8-16(20)9-6-14/h5-10,12,21H,2-4,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAYIDZZYJQMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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